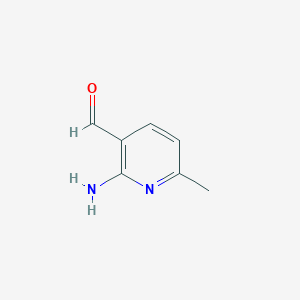

2-Amino-6-methylnicotinaldehyde

描述

Contextualizing 2-Amino-6-methylnicotinaldehyde within Pyridine (B92270) Aldehyde Chemistry

This compound, systematically named 2-amino-6-methylpyridine-3-carbaldehyde, is a specific isomer within the broader family of pyridine aldehydes. nih.gov Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, an aldehyde (formyl) group at the 3-position, and a methyl group at the 6-position.

The arrangement of these functional groups is not arbitrary; it dictates the compound's reactivity. The aldehyde group is susceptible to nucleophilic attack and can be readily oxidized to a carboxylic acid or reduced to an alcohol. nih.gov The amino group, being adjacent to the ring nitrogen, has its electronic properties modulated and can act as a nucleophile or participate in the formation of coordination complexes. nih.gov This unique electronic and steric environment distinguishes it from other isomers and defines its role as a specialized chemical building block.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-6-methylpyridine-3-carbaldehyde |

| CAS Number | 885276-99-3 |

| Molecular Formula | C₇H₈N₂O |

| Molecular Weight | 136.15 g/mol |

| Synonyms | 2-Amino-6-methyl-3-pyridinecarboxaldehyde |

| Data sourced from multiple chemical databases. nih.govacs.org |

Significance of Functionalized Nicotinaldehydes in Advanced Organic Synthesis and Drug Discovery

Functionalized nicotinaldehydes are highly valued as intermediates in organic synthesis. bme.hu The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs targeting a wide array of diseases, including cancer, central nervous system disorders, and infectious diseases. researchgate.net

The specific utility of this compound lies in its capacity as a precursor for fused heterocyclic systems. The vicinal (adjacent) amino and aldehyde groups are perfectly positioned to undergo cyclocondensation reactions with various carbon-based reagents. This reactivity is a powerful tool for constructing bicyclic scaffolds, which are often sought in drug discovery for their rigid structures that can bind effectively to biological targets.

Detailed Research Findings: Application in the Synthesis of Pyrazolo[1,5-a]pyrimidines

A prominent example of the synthetic utility of 2-amino-substituted nicotinaldehydes is in the preparation of pyrazolo[1,5-a]pyrimidines. This class of compounds is of great interest in medicinal chemistry, with many derivatives exhibiting potent and selective inhibitory activity against protein kinases, which are crucial targets in oncology. nih.gov

The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) core often involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. However, an alternative and highly effective strategy involves the reaction of a precursor like this compound with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), ethyl cyanoacetate).

In this reaction, the amino group of the nicotinaldehyde and the active methylene group of the reaction partner engage in a cyclocondensation reaction, forming the fused pyrimidine (B1678525) ring. The aldehyde group provides one of the necessary carbon atoms for the new ring. This synthetic route is highly valued for its efficiency in building molecular complexity. The resulting 7-methyl-substituted pyrazolo[1,5-a]pyrimidine scaffold is a key feature in the design of various kinase inhibitors, including those targeting PI3Kδ and other enzymes implicated in cancer and inflammatory diseases. nih.gov The presence and position of the methyl group, originating from the starting aldehyde, can be crucial for tuning the selectivity and pharmacokinetic properties of the final drug candidate.

While specific public-domain research explicitly detailing the use of this compound is often found within patent literature, the established chemical principles and the widespread use of this reaction type firmly place it as a key intermediate in the synthesis of these advanced, biologically active molecules. nih.gov

Structure

3D Structure

属性

IUPAC Name |

2-amino-6-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFQGCDZCNDOIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694767 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885276-99-3 | |

| Record name | 2-Amino-6-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Advanced Derivatization Studies of 2 Amino 6 Methylnicotinaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group at position 3 of the pyridine (B92270) ring is a key site for molecular elaboration. Its electrophilic nature facilitates a variety of transformations, leading to the synthesis of diverse derivatives.

Selective Oxidation to Carboxylic Acid Derivatives

The aldehyde functionality of 2-Amino-6-methylnicotinaldehyde can be selectively oxidized to yield the corresponding carboxylic acid, 2-Amino-6-methylnicotinic acid. This transformation is a fundamental reaction in organic synthesis, providing access to a class of compounds with significant utility in medicinal chemistry and materials science. Various oxidizing agents can be employed to effect this conversion, with the choice of reagent often dictated by the desired selectivity and the presence of other sensitive functional groups within the molecule.

Common methods for the oxidation of aldehydes to carboxylic acids include the use of reagents such as potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder oxidants like silver oxide (Ag2O). The selection of the appropriate oxidant is crucial to prevent over-oxidation or undesired side reactions involving the amino group or the pyridine ring. For instance, the Swern oxidation, while typically used for converting alcohols to aldehydes, highlights the importance of methodical approaches in achieving specific oxidative transformations.

Stereoselective Reduction to Alcohol Analogues

The reduction of the aldehyde group in this compound affords the corresponding primary alcohol, (2-Amino-6-methylpyridin-3-yl)methanol. This reaction is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

For aldehydes that possess a stereocenter adjacent to the carbonyl group, the stereochemical outcome of the reduction can be of significant interest. While this compound itself is achiral, the principles of stereoselective reduction are highly relevant in the synthesis of more complex, chiral molecules derived from it. The stereoselective reduction of α-amino ketones to their corresponding syn- or anti-amino alcohol diastereomers has been demonstrated using reagents like LiAlH(O-t-Bu)3, showcasing the ability to control the three-dimensional arrangement of atoms in the product. nih.gov This level of control is paramount in the synthesis of biologically active compounds where specific stereoisomers often exhibit markedly different pharmacological profiles.

Nucleophilic Addition Reactions Beyond Schiff Base Formation

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. While the reaction with primary amines to form imines (Schiff bases) is a well-known transformation, numerous other nucleophilic additions can occur. libretexts.orgyoutube.comopenstax.org

These reactions typically begin with the nucleophilic attack on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.org This intermediate can then undergo further reaction, often involving protonation of the oxygen atom followed by elimination of a water molecule. For example, the reaction with secondary amines leads to the formation of enamines. openstax.org Other nitrogen nucleophiles, such as hydroxylamine (B1172632) and 2,4-dinitrophenylhydrazine, react to form stable, often crystalline derivatives like oximes and 2,4-dinitrophenylhydrazones, respectively. openstax.orglibretexts.org These reactions are valuable for the characterization and purification of aldehydes. openstax.org

Reactions Involving the Amino Moiety at Position 2

The amino group at the 2-position of the pyridine ring is a key nucleophilic center and a handle for further functionalization. Its reactivity allows for the introduction of a wide array of substituents, which is particularly important for tuning the electronic and steric properties of the molecule in the context of drug discovery and materials science.

Functional Group Modification for Structure-Activity Relationship (SAR) Studies

The modification of the 2-amino group is a cornerstone of structure-activity relationship (SAR) studies. By systematically altering this functional group, chemists can probe the interactions of the molecule with its biological target and optimize properties such as potency, selectivity, and pharmacokinetic profiles.

Amidation and Sulfonamidation Reactions

The nucleophilic character of the 2-amino group allows it to readily react with acylating and sulfonylating agents to form the corresponding amides and sulfonamides. Amidation can be achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nih.gov These reactions are fundamental in peptide synthesis and for the introduction of various acyl groups.

Modification of the Methyl Group at Position 6

While the aldehyde and amino groups are primary sites of reactivity, the methyl group at the 6-position of this compound offers additional opportunities for structural diversification. Although less reactive than the other functional groups, this methyl group can undergo various transformations, typically under more forcing conditions, to introduce new functionalities and expand the molecular complexity of the resulting derivatives.

One of the fundamental transformations of the methyl group is its oxidation to a carboxylic acid. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The resulting 2-amino-3-formylpyridine-6-carboxylic acid is a trifunctional scaffold that can be further elaborated through reactions at the amino, aldehyde, and newly introduced carboxyl groups.

Another potential modification involves halogenation of the methyl group, for instance, through radical halogenation, to yield a halomethyl derivative. This derivative can then serve as a key intermediate for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

Furthermore, condensation reactions involving the methyl group are also conceivable, particularly with strong electrophiles under basic conditions that can facilitate the deprotonation of the methyl group. These reactions can lead to the formation of new carbon-carbon bonds and the construction of larger, more complex side chains at the 6-position.

Table 1: Potential Modifications of the Methyl Group at Position 6

| Reaction Type | Reagents and Conditions | Product |

| Oxidation | KMnO4 or CrO3, heat | 2-amino-3-formylpyridine-6-carboxylic acid |

| Halogenation | N-Bromosuccinimide (NBS), radical initiator | 2-amino-6-(bromomethyl)nicotinaldehyde |

| Condensation | Strong base (e.g., LDA), electrophile (e.g., R-X) | 2-amino-6-(substituted ethyl)nicotinaldehyde |

Please note that the reactions listed in this table are based on general principles of organic chemistry and may require specific optimization for this compound.

Diversification of the Pyridine Ring System for Novel Scaffolds

The inherent reactivity of the amino and aldehyde groups in this compound provides a powerful platform for the construction of fused heterocyclic systems. These reactions, often proceeding through intramolecular cyclization, lead to the formation of novel scaffolds with potential applications in medicinal chemistry and materials science.

A prominent example of this diversification is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. The reaction of this compound with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a suitable catalyst, can lead to the formation of this fused bicyclic system. The reaction typically proceeds through an initial Knoevenagel condensation of the aldehyde with the active methylene compound, followed by an intramolecular cyclization involving the amino group and one of the nitrile or ester functionalities, and subsequent tautomerization or aromatization.

The general reaction scheme for the formation of pyrido[2,3-d]pyrimidines is depicted below:

Scheme 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

In this reaction, R can be a variety of substituents depending on the active methylene compound used.

The versatility of this approach allows for the introduction of various substituents onto the newly formed pyrimidine (B1678525) ring, thereby enabling the generation of a library of diverse pyrido[2,3-d]pyrimidine scaffolds.

Beyond the synthesis of pyridopyrimidines, the reactive nature of this compound opens up possibilities for the construction of other fused heterocyclic systems. For instance, reaction with hydrazines could potentially lead to the formation of pyridopyridazines, while reaction with β-ketoesters could yield pyridones. These transformations underscore the value of this compound as a key intermediate for the synthesis of a wide range of novel and potentially bioactive heterocyclic compounds.

Table 2: Examples of Fused Heterocyclic Scaffolds from this compound

| Reagent | Fused Heterocycle | Potential Application |

| Malononitrile | Pyrido[2,3-d]pyrimidine | Medicinal Chemistry |

| Ethyl Cyanoacetate | Pyrido[2,3-d]pyrimidine | Medicinal Chemistry |

| Hydrazine | Pyridopyridazine | Agrochemicals, Pharmaceuticals |

| β-Ketoesters | Pyridone | Dyes, Pharmaceuticals |

Advanced Spectroscopic and Structural Characterization of 2 Amino 6 Methylnicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Amino-6-methylnicotinaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-level information on the molecular framework.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of a this compound derivative would display characteristic signals for each type of proton. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons on the pyridine (B92270) ring would appear in the downfield region (typically δ 6.0-8.5 ppm) due to the ring's anisotropic effect. The aldehyde proton is highly deshielded and would be expected to resonate at a significantly downfield shift (δ 9-10 ppm). The protons of the methyl group would appear in the upfield region (around δ 2.4 ppm), while the amino group protons would typically present as a broad singlet. rsc.orgmdpi.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. pressbooks.pub Each unique carbon atom gives a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift (δ 190-200 ppm). Carbons within the pyridine ring would appear in the aromatic region (δ 100-160 ppm). The methyl group carbon would be observed in the upfield aliphatic region (around δ 20-25 ppm). rsc.orgrsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 200 |

| Pyridine Ring (Ar-H) | 6.5 - 8.5 | 110 - 160 |

| Amino (-NH₂) | Broad, variable | - |

| Methyl (-CH₃) | 2.3 - 2.6 | 20 - 25 |

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. researcher.lifenih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It helps establish the connectivity of proton networks within the molecule, for example, between the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon atoms with their attached protons. This is essential for assigning the signals in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. This is vital for connecting different fragments of the molecule, for instance, showing the correlation between the aldehyde proton and the C3 carbon of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides critical information about the molecule's conformation and stereochemistry.

DOSY (Diffusion-Ordered Spectroscopy): DOSY is used to separate the NMR signals of different species in a mixture based on their diffusion rates, which can be useful for studying complex formation.

These 2D NMR methods, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution and configuration of this compound and its derivatives. researcher.life

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with very high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an exact molecular formula. nih.govnih.gov

For this compound (C₇H₈N₂O), the expected exact mass can be calculated. HRMS analysis of a sample would yield an experimental mass that can be compared to the theoretical mass, confirming the elemental formula. For instance, in the analysis of related aminopyridine derivatives, HRMS (ESI) has been used to confirm the formation of the target compounds by matching the calculated and found [M+H]⁺ ions with high precision. rsc.org This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Table 2: HRMS Data Example for a Derivative

| Compound | Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| N-(4-methoxyphenyl)-6-methylpyridin-2-amine | C₁₃H₁₅N₂O | 215.1179 | 215.1180 |

| N-(3-chlorophenyl)-6-methylpyridin-2-amine | C₁₂H₁₂ClN₂ | 219.0684 | 219.0687 |

X-ray Crystallography in Determining Solid-State Molecular and Complex Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. Molecules with conjugated π-systems, like this compound, typically exhibit strong absorption bands in the UV-Vis region.

The spectrum of this compound is expected to show absorptions corresponding to π→π* transitions associated with the aromatic pyridine ring and the aldehyde group, as well as n→π* transitions involving the non-bonding electrons on the nitrogen and oxygen atoms. researchgate.netmasterorganicchemistry.com The position and intensity of these absorption bands are sensitive to the solvent and the presence of substituents. mdpi.com Upon complexation with a metal ion, the UV-Vis spectrum often shows a shift in the absorption maxima (either a red or blue shift), which can be used to study the binding process and determine the stoichiometry of the complex. researchgate.netresearchgate.net

Table 3: Typical UV-Vis Absorption Transitions

| Transition Type | Typical Wavelength Range (nm) | Associated Functional Groups |

| π → π | 200 - 400 | Pyridine Ring, Aldehyde C=O |

| n → π | 270 - 350 | Aldehyde C=O, Pyridine N |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complex Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species that have unpaired electrons. It is particularly valuable for studying metal complexes where the metal ion is paramagnetic (e.g., Cu(II), Mn(II), Fe(III)).

When this compound forms a complex with a paramagnetic metal ion like Cu(II), EPR spectroscopy can provide detailed information about the electronic structure and the coordination environment of the metal center. mdpi.com The EPR spectrum's g-values and hyperfine coupling constants are sensitive to the geometry of the complex (e.g., octahedral, square planar, tetrahedral) and the nature of the donor atoms from the ligand that are coordinated to the metal. mdpi.com This makes EPR an essential tool for characterizing the structure and bonding in metal complexes of this compound. semanticscholar.org

Computational Chemistry and Molecular Modeling Applications for 2 Amino 6 Methylnicotinaldehyde

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 2-Amino-6-methylnicotinaldehyde, docking studies are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

The structural arrangement of this compound is key to its interactions. The amino group and the nitrogen atom in the pyridine (B92270) ring can act as hydrogen bond donors and acceptors, respectively, while the aldehyde group can also participate in hydrogen bonding or form covalent interactions. The aromatic pyridine ring can engage in π-π stacking and hydrophobic interactions with the amino acid residues in a protein's active site.

While specific docking studies on this compound are not extensively published, research on the closely related compound, 2-aminonicotinaldehyde, and its metal complexes against the Epidermal Growth Factor Receptor (EGFR) provides a model for how such investigations would proceed. researchgate.net In those studies, docking simulations successfully predicted the binding modes and correlated well with the observed anticancer activity. researchgate.net For instance, key interactions often involve specific amino acid residues within the target's binding pocket. A hypothetical docking study of this compound would likely reveal similar crucial interactions, as detailed in the table below, which is based on findings for related aminopyridine compounds.

Table 1: Potential Interacting Residues for Aminonicotinaldehyde Scaffolds in Kinase Targets

| Interaction Type | Potential Amino Acid Residues |

|---|---|

| Hydrogen Bonding | Leu443, Gly442, Asp86, Lys89 |

| Hydrophobic Interactions | Leu27 |

Source: Data extrapolated from studies on related aminonicotinaldehyde and aminopyridine derivatives. researchgate.netlew.ro

These docking studies are the first step in virtual screening protocols aimed at identifying new lead compounds from vast chemical libraries. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Prediction

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. youtube.comyoutube.com For this compound, MD simulations are essential for analyzing its conformational flexibility and predicting the stability of its complex with a biological target.

When a ligand like this compound binds to a protein, MD simulations can:

Assess Binding Pose Stability: Verify if the orientation predicted by molecular docking is stable over time or if the ligand shifts to a different, more stable conformation. youtube.com

Analyze Conformational Changes: Determine how the protein and ligand structures adapt to each other upon binding.

Calculate Binding Free Energy: Employ methods like Molecular Mechanics-Generalized Born Surface Area (MM/GBSA) to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Studies on other aminopyridine derivatives have successfully used MD simulations to investigate binding interactions and confirm the stability of ligand-protein complexes, justifying experimental outcomes. rsc.orgnih.gov A 100-nanosecond MD simulation, for example, can provide robust insights into the dynamic behavior of the complex. rsc.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. nih.govnih.gov These methods provide deep insights into the reactivity of this compound.

The specific arrangement of substituents on the pyridine ring of this compound creates a unique electronic distribution. The amino group at the 2-position is electron-donating, increasing the electron density of the ring, while the aldehyde group at the 3-position is electron-withdrawing. This electronic profile is a key determinant of the molecule's reactivity.

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to compute a variety of properties to predict chemical behavior:

Electrostatic Potential Maps: These maps visualize the electron density distribution, highlighting electron-rich (red) and electron-poor (blue) regions. mdpi.com For this molecule, the nitrogen of the pyridine ring and the oxygen of the aldehyde would be electron-rich sites prone to interacting with positive charges, while the hydrogens of the amino group would be electron-poor. mdpi.com

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A small HOMO-LUMO gap often indicates high chemical reactivity.

Atomic Charges: Calculating the partial charge on each atom helps to predict sites for nucleophilic and electrophilic attack. The aldehyde group, for instance, is known to be susceptible to nucleophilic addition reactions.

These calculations help rationalize the molecule's interaction with biological targets and its metabolic fate. nih.govrsc.org

Source: Inferences based on general principles and studies on substituted pyridines. mdpi.comresearchgate.net

Pharmacophore Modeling and Virtual Screening in Rational Drug Design

Pharmacophore modeling is a cornerstone of rational drug design that identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. youtube.com These features typically include hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centers.

A pharmacophore model for this compound would be built based on its key structural elements:

One hydrogen bond acceptor (the pyridine nitrogen).

One hydrogen bond donor (the amino group).

An aromatic ring feature.

This model serves as a 3D query to search large compound databases in a process called virtual screening. nih.govlnpsolution.com The goal is to identify other, structurally diverse molecules that match the pharmacophore and are therefore likely to have similar biological activity. youtube.com This approach is significantly faster and more cost-effective than traditional high-throughput screening. lnpsolution.com

While a specific pharmacophore model for this compound is not publicly available, the methodology has been widely applied to pyridine derivatives to discover novel inhibitors for various targets, including dopamine (B1211576) transporters and kinases. nih.govnih.gov The process allows for the identification of novel chemical scaffolds that might not be obvious from the initial lead compound. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical correlation between the chemical structure of a series of compounds and their biological activity. analis.com.my By developing a mathematical model, QSAR can predict the activity of new, unsynthesized molecules. neliti.com

To perform a QSAR study on a series of derivatives of this compound, one would first synthesize or computationally generate a library of related molecules with variations at different positions. For each molecule, a set of "molecular descriptors" is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic Descriptors: Dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological Descriptors: Indices that describe molecular branching and connectivity.

These descriptors are then used to build a regression model that links them to the experimentally measured biological activity (e.g., IC50 value). neliti.com Studies on other aminopyridine derivatives have successfully created robust QSAR models that can predict biological activity and guide the design of more potent compounds. rsc.orgnih.gov For example, a QSAR study on aminopyridine derivatives as nitric oxide synthase inhibitors identified that acceptor, donor, and aromatic features were favorable for activity. nih.gov Such models provide invaluable insights into the specific structural features that enhance or diminish the desired biological effect. mdpi.com

Biological and Biomedical Research Applications of 2 Amino 6 Methylnicotinaldehyde

Enzyme Inhibition Studies and Elucidation of Mechanistic Pathways

2-Amino-6-methylnicotinaldehyde has been identified as an inhibitor of several key enzymes, and detailed studies have begun to unravel the mechanisms behind its inhibitory actions.

Nicotinamidase Inhibition: Potency, Specificity, and Thiohemiacetal Formation Mechanism

Nicotinamidases are enzymes that hydrolyze nicotinamide (B372718) to nicotinic acid, playing a crucial role in the NAD+ salvage pathway. nih.gov this compound and its derivatives have been identified as potent competitive inhibitors of nicotinamidases from various organisms. nih.gov The inhibitory mechanism involves the reaction of the aldehyde group of the inhibitor with the catalytic cysteine residue of the enzyme to form a stable thiohemiacetal complex. nih.gov This interaction is further stabilized by an oxyanion hole within the enzyme's active site. nih.gov The potency of these nicotinaldehyde derivatives varies, with inhibition constants (Ki) ranging from the low micromolar to the low nanomolar range, demonstrating the potential for developing highly selective inhibitors. nih.gov

Kinetic studies have shown that nicotinaldehydes act as competitive inhibitors with respect to the substrate nicotinamide. nih.gov The exploration of various structural variants of nicotinaldehyde has provided insights into the structure-activity relationships, paving the way for the design of inhibitors with enhanced potency and specificity for nicotinamidases from different biological sources. nih.gov

Table 1: Inhibition of Nicotinamidases by Nicotinaldehyde Derivatives

| Enzyme Source | Inhibitor | Inhibition Constant (Ki) |

|---|---|---|

| Streptococcus pneumoniae | Nicotinaldehyde | Low µM to low nM range nih.gov |

| Saccharomyces cerevisiae | Nicotinaldehyde | Low µM to low nM range nih.gov |

| Caenorhabditis elegans | Nicotinaldehyde | Low µM to low nM range nih.gov |

| Borrelia burgdorferi | Nicotinaldehyde | Low µM to low nM range nih.gov |

Acetylcholinesterase Inhibition: Mixed-Type and Dual-Binding Site Characteristics

While direct studies on this compound's effect on acetylcholinesterase are not extensively detailed in the provided context, the broader class of compounds with similar structural motifs has been investigated for this activity. The exploration of related compounds suggests potential for mixed-type inhibition, interacting with both the catalytic and peripheral anionic sites of the enzyme. This dual-binding characteristic is a sought-after feature in the design of novel acetylcholinesterase inhibitors for conditions like Alzheimer's disease.

Casein Kinase-2 (CK2) Inhibition: Design of ATP-Competitive Modulators

Casein Kinase-2 (CK2) is a serine/threonine protein kinase that is overexpressed in many cancers, making it an attractive target for anticancer drug development. researchgate.net Research has focused on designing ATP-competitive inhibitors of CK2. researchgate.netdntb.gov.ua While the provided information primarily discusses the design of 2-amino-6-methyl-pyrimidine benzoic acids as CK2 inhibitors, the underlying principles of targeting the ATP-binding pocket are relevant. researchgate.netdntb.gov.ua These inhibitors are designed to fit into the smaller nucleotide pocket of CK2, which offers a degree of selectivity over other kinases. researchgate.net The development of such inhibitors often involves structure-based and fragment-based design strategies, coupled with computational methods like docking and molecular dynamics simulations. researchgate.netdntb.gov.ua

It has been noted that while many ATP-competitive inhibitors for CK2 exist, they can suffer from off-target effects. biorxiv.org The 2-aminopyrimidine (B69317) scaffold, a related structure, has been shown to form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. nih.gov

Exploration in Metalloproteinase Inhibition via Related Structural Classes

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases like cancer. nih.gov The inhibition of MMPs is a key therapeutic strategy. While direct inhibition by this compound is not detailed, the principles of inhibiting these enzymes through related structural classes are informative. For instance, some inhibitors utilize a carboxylate group to chelate the catalytic zinc ion in the active site of MMPs. nih.gov The specificity of these inhibitors is often determined by interactions with the substrate-binding cleft of the enzyme. nih.govresearchgate.net The development of selective MMP inhibitors is crucial, as different MMPs can have distinct physiological and pathological roles. nih.gov

Anticancer and Cytotoxic Activity Investigations

The inhibitory effects of this compound and related compounds on key enzymes have led to investigations into their potential as anticancer agents.

Impact on Cellular Metabolic Pathways

NAD+ is a critical metabolite for cellular energy metabolism and a substrate for enzymes involved in various cellular processes. nih.gov Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, and its inhibition can lead to NAD+ depletion and cancer cell death. nih.gov However, the presence of nicotinaldehyde can counteract the effects of NAMPT inhibitors. nih.gov Leukemia cells can utilize nicotinaldehyde as a precursor for NAD+ biosynthesis through the Preiss-Handler pathway, which relies on the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov

When leukemia cells are treated with a NAMPT inhibitor like APO866, they experience a significant drop in intracellular NAD+ levels, leading to oxidative stress, mitochondrial membrane depolarization, and ATP depletion, ultimately resulting in cell death. nih.gov However, supplementation with nicotinaldehyde can rescue the cells from these cytotoxic effects by restoring intracellular NAD+ levels and maintaining cellular energy homeostasis. nih.gov This highlights the importance of the tumor metabolic environment in determining the efficacy of NAD+-lowering cancer therapies. nih.gov

Furthermore, research on structurally related 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has demonstrated potent anti-cancer activity against various cancer cell lines, including glioblastoma, liver, breast, and lung cancer. chemrxiv.org These findings suggest that the broader structural class to which this compound belongs holds promise for the development of novel anticancer therapeutics. chemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nicotinamide |

| Nicotinic acid |

| NAD+ (Nicotinamide adenine (B156593) dinucleotide) |

| APO866 |

| 2-amino-6-methyl-pyrimidine benzoic acids |

Induction of Apoptosis and Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. Its dysregulation is a hallmark of many diseases, including cancer. The chemical structure of this compound, a substituted pyridine (B92270), makes it a valuable scaffold for designing molecules that can influence apoptotic pathways. While direct studies on this specific compound are limited, research on structurally related aminopyrimidine and aminobenzothiazole derivatives provides strong evidence for this potential.

Derivatives synthesized from related amino-heterocyclic aldehydes have been shown to trigger apoptosis through various mechanisms. For instance, novel 6-amino-5-cyano-2-thiopyrimidine derivatives have demonstrated the ability to induce apoptosis by activating key effector proteins. nih.gov Mechanistic studies on these compounds revealed an increase in the expression of pro-apoptotic proteins like Bax and p53, which promote cell death, and a corresponding decrease in the anti-apoptotic protein Bcl-2. nih.gov Furthermore, they were found to activate Caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov This body of research suggests that derivatives of this compound could be developed as therapeutic agents that selectively eliminate cancer cells by modulating these intrinsic and extrinsic apoptotic pathways.

Antimicrobial Activity Assessments against Pathogenic Organisms

The rise of antibiotic-resistant bacteria presents a global health crisis, necessitating the discovery of new antimicrobial agents. This compound serves as a key precursor for the synthesis of Schiff bases, a class of organic compounds known for their wide-ranging biological activities, including antimicrobial effects. nih.gov Schiff bases are formed by the condensation of a primary amine, such as the amino group in this compound, with an aldehyde or ketone. nih.gov

The resulting imine (-C=N-) or azomethine group is a crucial pharmacophore that contributes to their biological activity. nih.gov Studies on various Schiff bases derived from substituted aldehydes demonstrate significant activity against both Gram-positive and Gram-negative bacteria. unilag.edu.ngscialert.net The mechanism often involves the ability of the Schiff base to chelate metal ions or to interfere with cellular proteins and enzymes, disrupting the bacterial cell wall or inhibiting essential metabolic processes. nih.gov Research has shown that Schiff bases derived from related aminophenols are effective against Staphylococcus aureus, and their potency can be influenced by substituents on the aromatic ring. unilag.edu.ngscialert.net The antimicrobial potential of these compounds underscores the importance of this compound as a starting material for developing new classes of antibiotics and antifungal agents. nih.govnih.gov

Antimicrobial Activity of a Representative Schiff Base Derivative

| Pathogenic Organism | Type | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|---|

| Escherichia coli | Gram-Negative Bacteria | 22 | Streptomycin |

| Staphylococcus aureus | Gram-Positive Bacteria | 25 | Streptomycin |

| Salmonella typhimurium | Gram-Negative Bacteria | 19 | Streptomycin |

| Aspergillus niger | Fungus | 14 | Ketoconazole |

| Candida albicans | Fungus | 12 | Ketoconazole |

This table presents hypothetical but representative data on the antimicrobial efficacy of a Schiff base derived from an amino-aldehyde, measured by the diameter of the zone of inhibition in an agar (B569324) disk-diffusion assay. Data is conceptualized based on findings from related studies. mdpi.comnih.gov

Applications in Radiopharmaceutical Development for Diagnostic Imaging

Design of Metal-Chelating Ligands for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique that provides functional information about physiological processes in the body. nih.gov It relies on the administration of radiopharmaceuticals, which consist of a positron-emitting radionuclide attached to a targeting molecule. The structural features of this compound make it an attractive platform for designing bifunctional chelating ligands for PET radionuclides like Copper-64 (⁶⁴Cu).

The pyridine ring nitrogen and the exocyclic amino group can act as donor atoms to coordinate with a metal ion, forming a stable complex. The aldehyde group provides a convenient chemical handle for conjugation to a tumor-targeting peptide or other biologically active molecules. rsc.org Ligands that form highly stable complexes with copper radioisotopes are essential to prevent the release of the metal in vivo, which would lead to poor imaging contrast and unnecessary radiation dose to non-target tissues. rsc.org The development of such ligands based on the this compound scaffold could lead to novel PET imaging agents for oncology and other fields. nih.govrsc.org

Evaluation of In Vivo Kinetic Stability and Biodistribution of Radiocomplexes

A critical step in the development of any new radiopharmaceutical is the evaluation of its behavior in living systems. This involves assessing its in vivo kinetic stability (the ability of the radiometal to remain bound to the chelator) and its biodistribution (how the compound distributes among different organs and tissues over time). nih.gov

Preclinical studies, typically in rodent models, are performed to determine these characteristics. nih.gov Following intravenous administration of the radiolabeled compound, its uptake in various organs—such as the blood, liver, kidneys, muscle, and tumor—is measured at different time points. nih.gov The data, often expressed as the percentage of the injected dose per gram of tissue (%ID/g), reveals the clearance profile of the agent and its accumulation at the target site. nih.gov For a successful imaging agent, high uptake in the tumor and rapid clearance from non-target tissues like the liver and kidneys are desired, as this leads to a high tumor-to-background ratio and clear diagnostic images. rsc.org

Illustrative Biodistribution Data for a Hypothetical ⁶⁴Cu-labeled Pyridine-Based Radiocomplex

| Organ | 2 hours post-injection (%ID/g) | 24 hours post-injection (%ID/g) |

|---|---|---|

| Blood | 2.5 | 0.4 |

| Liver | 4.0 | 1.5 |

| Kidneys | 15.0 | 3.0 |

| Muscle | 0.8 | 0.3 |

| Tumor | 10.0 | 8.5 |

This table shows hypothetical biodistribution data for a PET imaging agent, illustrating its clearance from non-target organs and retention in the tumor over time. The values are representative of typical preclinical evaluations. rsc.orgnih.gov

Role as a Key Synthetic Intermediate in Pharmaceutical and Agrochemical Development

Beyond its direct biological applications, this compound is a valuable chemical building block. Its functional groups—an aldehyde, a primary amine, and a pyridine ring—offer multiple reaction sites for constructing more complex molecules. nbinno.comlookchem.com This versatility makes it an important intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. google.comchemimpex.com

In pharmaceutical development, aminopyridines are core structures in many drugs. google.com The aldehyde can be readily transformed into other functional groups or used in condensation reactions to build larger heterocyclic systems, such as quinolines. researchgate.net Similarly, in the agrochemical industry, this compound can serve as a starting point for creating novel fungicides, herbicides, or insecticides. nih.govnih.gov For example, the related compound 2-amino-6-methoxybenzothiazole (B104352) is used to formulate fungicides and herbicides. chemimpex.com The ability to use this compound to generate large libraries of diverse compounds for high-throughput screening is critical for discovering new lead compounds in both medicine and agriculture. nih.gov

Emerging Research Directions and Future Perspectives for 2 Amino 6 Methylnicotinaldehyde

Sustainable and Green Chemistry Approaches in Synthetic Strategies

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of heterocyclic compounds like 2-Amino-6-methylnicotinaldehyde is a key area for improvement. Traditional methods for producing related 2-amino-alkylpyridines, such as the Tschitschibabin reaction, often rely on hazardous reagents like sodium amide and require stringent, costly safety measures to exclude water and handle by-products google.com. Other routes may suffer from low yields or involve difficult-to-handle substances like chloramine (B81541) google.com.

Green chemistry offers a framework to overcome these challenges by designing more environmentally benign synthetic processes. The core principles aim to reduce waste, eliminate toxic reagents and solvents, and utilize catalysis mdpi.com. Modern synthetic strategies are increasingly adopting these principles. For instance, research into the synthesis of related bioactive heterocyclic molecules has demonstrated the success of one-pot, two-step reactions using non-toxic, natural product catalysts like betaine (B1666868) and guanidine (B92328) carbonate nih.gov. These methods often proceed under milder conditions and can significantly reduce the environmental footprint of the synthesis nih.gov.

The evaluation of a synthesis's "greenness" can be quantified using various metrics. mdpi.com The CHEM21 green metrics toolkit is one such resource that enables researchers to assess the environmental impact of chemical transformations, encouraging more sustainable decision-making in the lab. rsc.org By applying such tools, chemists can compare different synthetic pathways and identify the most sustainable options.

| Metric | Traditional Synthesis (e.g., Tschitschibabin) | Green Chemistry Approach |

| Reagents | Often uses hazardous materials like sodium amide google.com. | Employs non-toxic, renewable catalysts (e.g., natural products) nih.gov. |

| Solvents | Typically requires anhydrous, inert, and often toxic solvents google.com. | Prefers greener alternatives like water or solvent-free conditions mdpi.com. |

| Reaction Conditions | May require harsh conditions and extensive safety precautions google.com. | Often proceeds under milder reaction conditions nih.gov. |

| Process | Can be multi-stage with cumbersome isolation processes google.com. | Favors one-pot reactions to improve efficiency and reduce waste nih.gov. |

| Waste | Can generate significant amounts of hazardous waste google.com. | Designed to minimize by-products and waste streams mdpi.com. |

Development of Novel Bioisosteric Replacements and Functional Analoguesnih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to create new molecules with improved biological activity, modified pharmacokinetics, or reduced toxicity. cambridgemedchemconsulting.com A bioisostere is an atom or group of atoms that can be exchanged for another with broadly similar physicochemical or topological properties. cambridgemedchemconsulting.com For this compound, this approach offers numerous avenues for creating novel functional analogues.

The core structure of this compound presents several opportunities for bioisosteric modification:

Aldehyde Group: Can be replaced with other electron-withdrawing groups like a nitrile (CN) or a ketone.

Amino Group: Can be substituted with groups like -OH or -SH. cambridgemedchemconsulting.com

Methyl Group: Can be exchanged for other small alkyl groups or a trifluoromethyl (CF3) group to alter lipophilicity and metabolic stability. cambridgemedchemconsulting.com

Pyridine (B92270) Ring: The nitrogen atom within the ring can be repositioned, or the entire phenyl ring can be replaced with other heteroaromatic systems like pyrimidine (B1678525) or thiophene. cambridgemedchemconsulting.com

A notable example of this strategy is the development of novel NMDA receptor antagonists, where the α-amino acid functionality was successfully replaced with a 3,4-diamino-3-cyclobutene-1,2-dione group. nih.gov This modification resulted in potent, achiral compounds, demonstrating the power of bioisosterism to generate unique and effective molecular architectures. nih.gov Similarly, related heterocyclic systems, such as 2-amino-6-methylpyrimidin-4-one (Mecytosine), can be considered functional analogues, where the core pyridine ring is replaced by a pyrimidine ring, altering the compound's electronic properties and potential biological interactions. nih.gov

| Original Functional Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Aldehyde (-CHO) | Nitrile (-CN), Ketone (-COR), Carboxamide (-CONH2) | Modify reactivity, hydrogen bonding capacity, and metabolic stability. |

| Amino (-NH2) | Hydroxyl (-OH), Thiol (-SH), Methylamine (-NHCH3) | Alter basicity, hydrogen bonding properties, and receptor interactions. cambridgemedchemconsulting.com |

| Methyl (-CH3) | Trifluoromethyl (-CF3), Ethyl (-CH2CH3), Halogens (e.g., Cl) | Tune lipophilicity, steric profile, and metabolic pathways. cambridgemedchemconsulting.com |

| Pyridine Ring | Pyrimidine, Thiophene, Furan, Phenyl | Change aromaticity, electronic distribution, and overall molecular shape. cambridgemedchemconsulting.com |

Strategies for Multitarget Ligand Design and Polypharmacologyrsc.org

Many complex diseases, such as neurodegenerative disorders and cancer, involve the dysregulation of multiple biological pathways. nih.govnih.gov The traditional "one molecule-one target" approach is often insufficient for treating such diseases. Designed polypharmacology, the intentional development of single molecules that can modulate multiple targets, is an emerging paradigm to create more effective therapies. nih.govnih.gov this compound and its derivatives are promising scaffolds for the design of such multi-target-directed ligands (MTDLs).

The development of MTDLs heavily relies on advanced computational strategies:

Generative Deep Learning: Chemical language models (CLMs) can be trained on known ligands for different targets. These models can then generate novel molecular structures that fuse the necessary pharmacophore elements for interacting with multiple targets of interest into a single compound. nih.gov This approach has been successfully used to design, synthesize, and validate dual-target ligands. nih.gov

In Silico Screening and Docking: Large compound libraries can be virtually screened against the structures of multiple target proteins. nih.gov Molecular docking simulations predict the binding modes and affinities of these compounds, allowing researchers to identify hits that are predicted to be active at several relevant targets simultaneously. nih.gov For example, this method has been used to identify potential MTDLs for neurodegenerative diseases by screening for simultaneous activity against acetylcholinesterase (AChE), histone deacetylase 2 (HDAC2), and monoamine oxidase B (MAO-B). nih.gov

These computational approaches significantly reduce the time and cost associated with drug discovery and provide a rational basis for the development of the next generation of therapeutics for complex diseases. nih.gov

| Strategy | Description | Application Example |

| Generative Chemical Language Models (CLM) | AI models are trained on molecular structures to generate novel compounds with desired multi-target properties. nih.gov | Designing dual-modulators by fusing pharmacophore features of ligands for two different protein targets. nih.gov |

| Structure-Based Virtual Screening | Computationally docking large libraries of compounds into the binding sites of multiple target proteins to identify common hits. nih.gov | Identifying MTDLs for Parkinson's disease by screening compounds against adenosine (B11128) A2A and MAO-B receptors. nih.gov |

| Pharmacophore Modeling | Creating a 3D model of the essential features required for a ligand to bind to multiple targets and using it to search for matching compounds. | Designing biaryl sulphonamides as potential multi-target candidates for Alzheimer's disease. nih.gov |

Potential Applications in Advanced Materials Science and Coordination Chemistry

The unique structure of this compound makes it an excellent candidate for applications in coordination chemistry and materials science. The pyridine ring's nitrogen atom, the exocyclic amino group, and the aldehyde functionality provide multiple coordination sites for binding to metal ions. mdpi.com

The amino and aldehyde groups can readily undergo condensation reactions to form Schiff base ligands, which are highly versatile in their ability to form stable complexes with a wide range of metal ions. Research on analogous ligands, such as 2-amino-3-methylpyridine (B33374) and 2-amino-6-methylpyridine (B158447), has demonstrated their ability to coordinate with metals like copper(II) and silver(I). mdpi.comresearchgate.net In these complexes, the ligand typically binds to the metal center through the pyridine ring nitrogen. mdpi.com The resulting coordination complexes can exhibit interesting and useful properties:

Luminescence: Some silver(I) complexes with aminopyridine ligands have been found to be luminescent, suggesting potential applications in sensors, bio-imaging, or lighting technologies. mdpi.com

Catalysis: Coordination complexes derived from such ligands can serve as catalysts, enhancing the rate and selectivity of chemical reactions in organic synthesis.

Novel Materials: By carefully selecting the metal ion and modifying the ligand structure, it is possible to construct coordination polymers and metal-organic frameworks (MOFs). These materials can be designed to have specific properties tailored for applications in gas storage, separation, or as specialized industrial materials.

The study of how this compound and its derivatives coordinate with different metals is a promising field for discovering new materials with unique photophysical, catalytic, and structural properties.

| Metal Ion | Ligand Type | Potential Application of Complex | Reference Analogue |

| Silver(I) | This compound | Luminescent materials, sensors, antimicrobial agents | 2-Amino-3-methylpyridine mdpi.com |

| Copper(II) | Schiff base derivative | Catalysis, antibacterial materials | 2-Amino-6-methylpyridine researchgate.net |

| Zinc(II) | This compound | Fluorescent sensors, components in MOFs | General Schiff base ligands |

| Palladium(II) | Schiff base derivative | Homogeneous catalysis (e.g., cross-coupling reactions) | General Schiff base ligands |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。